molecular formula C13H17BrN2O B11833855 7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

Cat. No.: B11833855
M. Wt: 297.19 g/mol
InChI Key: VNTHMOWRWFWCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] (CAS 1956319-39-3) is a spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery. This brominated spiro-piperidine compound features a unique structure that combines a benzo[b][1,4]oxazepine ring system with a spiro-fused piperidine moiety, making it a valuable scaffold for the development of novel therapeutic agents. The compound's molecular formula is C13H17BrN2O, and it has a molecular weight of 297.19 g/mol . Spiro-piperidine scaffolds are recognized as privileged structures in pharmaceutical research, and analogs based on the 4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] core have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD1), a key enzyme in fatty acid metabolism that is a target for metabolic disorders . The presence of the bromine atom at the 7-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. This compound is intended for research applications only, including use as a synthetic intermediate, in hit-to-lead optimization campaigns, and for the exploration of new biological targets. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C13H17BrN2O

Molecular Weight

297.19 g/mol

IUPAC Name

7-bromospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]

InChI

InChI=1S/C13H17BrN2O/c14-10-1-2-12-11(9-10)16-8-5-13(17-12)3-6-15-7-4-13/h1-2,9,15-16H,3-8H2

InChI Key

VNTHMOWRWFWCOE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCNC3=C(O2)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Intermediate Schiff Base

The initial step entails refluxing equimolar amounts of ortho-hydroxyacetophenone and N-benzylpiperidone in methanol with pyrrolidine (0.5 equiv) as a catalyst. This generates a Schiff base intermediate through nucleophilic addition-elimination, achieving quantitative yields under mild conditions.

Step 2: Oxime Formation

The Schiff base is subsequently treated with hydroxylamine hydrochloride (2 equiv) and pyridine (2 equiv) in ethanol under reflux. This converts the ketone group into an oxime, a critical precursor for the subsequent ring expansion.

Step 3: DIBAL-H-Mediated Ring Expansion

The key transformation involves diisobutylaluminum hydride (DIBAL-H), which facilitates a one-pot Beckmann rearrangement and ring expansion. This step forms the spirocyclic benzooxazepine-piperidine framework. Early challenges with product decomposition were mitigated by substituting potassium fluoride with 20% aqueous ammonium chloride during workup, stabilizing the product.

Optimization Insights :

  • Catalyst : Pyrrolidine enhances Schiff base formation without side reactions.

  • Solvent : Methanol and ethanol ensure solubility while minimizing byproducts.

  • Yield : The final step achieves ~65–70% yield after optimization.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of benzo-fused heterocycles, including spirooxazepines.

Reaction Design

A modified protocol involves irradiating a mixture of ortho-hydroxyacetophenone derivatives and N-benzylpiperidone in acetic acid under microwave conditions (150–200 W, 120°C). This reduces reaction times from hours to minutes while maintaining yields comparable to traditional methods.

Key Advantages:

  • Time Reduction : Cyclization steps complete within 10–15 minutes versus 6–8 hours conventionally.

  • Energy Efficiency : Lower thermal decomposition due to rapid, uniform heating.

  • Scalability : Demonstrated efficacy in gram-scale syntheses without yield attrition.

Comparative Data :

ParameterTraditional MethodMicrowave Method
Reaction Time6–8 hours10–15 minutes
Yield65–70%68–72%
Energy InputHighModerate

Green Chemistry Approaches Using β-Cyclodextrin-SO3H

Recent advances emphasize sustainable methodologies, such as the β-cyclodextrin-SO3H-catalyzed synthesis in aqueous media.

Procedure Overview

Equimolar quantities of ortho-hydroxyacetophenone and N-benzylpiperidone are stirred in water with β-cyclodextrin-SO3H (10 mol%) at 80°C. The reaction proceeds via a tandem condensation-cyclization mechanism, facilitated by the Brønsted acid sites of the catalyst.

Benefits:

  • Solvent Safety : Water replaces toxic organic solvents.

  • Catalyst Recyclability : β-Cyclodextrin-SO3H is recovered via filtration and reused for 5 cycles with <5% yield drop.

  • Yield Profile : 75–80% isolated yield, surpassing traditional methods.

Comparative Analysis of Synthetic Methodologies

The table below synthesizes critical data across the three primary methods:

MethodStepsTimeYield (%)CatalystSolventKey Advantage
Traditional38–10 hours65–70PyrrolidineMethanolWell-established
Microwave315–30 min68–72NoneAcetic acidRapid kinetics
Green Chemistry12–3 hours75–80β-Cyclodextrin-SO3HWaterSustainability

Mechanistic Insights and Challenges

Regioselectivity in Bromination

Introducing bromine at the 7-position requires careful control. Post-cyclization bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C ensures selective substitution without ring opening.

Spirocycle Stability

The spirocyclic structure is sensitive to strong acids and bases. Neutral pH conditions during workup are critical to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as azides or thiols.

Scientific Research Applications

7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 7-bromo-spiro[benzooxazepine-piperidine] and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity/Application Reference
1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] Benzo[b][1,4]oxazepine + piperidine 7-Br, 1'-benzyl ~387 (estimated) SCD1 inhibitor (HTS hit)
tert-Butyl 4,5-dihydro-3H-spiro[...]-1'-carboxylate Benzo[b][1,4]oxazepine + piperidine 1'-tert-butyl carbamate 318.4 Likely intermediate for SCD1 inhibitors
5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[...] Benzo[b][1,4]oxazepine + piperidine 5-cyclopropylmethyl 272.39 Unknown; substituent may enhance lipophilicity
7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one Benzo[b][1,4]diazepinone 7-Br, ketone at 2-position 229.03 (C₉H₉BrN₂O) Unspecified; diazepinone core differs in ring heteroatoms
7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Pyrido[3,2-b][1,4]oxazinone 7-Br 229.03 Unspecified; pyridine-oxazinone hybrid
Isoquinoline, pyrrolotriazine, triazolopyridinone derivatives Bicyclic heterocycles Variable N/A SCD1 inhibitors (patented compounds 82–85)

Key Observations:

Core Structure Variations: The target compound’s benzooxazepine-piperidine spiro system distinguishes it from diazepinones () and pyrido-oxazinones (), which lack the spiro architecture and piperidine ring. The spiro junction likely imparts rigidity, optimizing target engagement . Non-spiro bicyclic SCD1 inhibitors (e.g., isoquinoline derivatives) may exhibit different binding modes due to increased flexibility .

Substituent Effects: Bromine: Present in the target compound and –9, bromine’s electron-withdrawing nature may enhance electrophilic interactions in SCD1 binding pockets . tert-Butyl vs. Benzyl: The tert-butyl carbamate in is a protective group, suggesting use as a synthetic intermediate, whereas the benzyl group in the target compound may influence bioavailability .

Biological Activity: The target compound’s SCD1 inhibitory activity was identified via HTS, but potency data relative to analogs (e.g., isoquinoline derivatives) are unavailable . Diazepinones () and pyrido-oxazinones () lack reported SCD1 activity, highlighting the importance of the spiro-benzooxazepine scaffold for this target.

Synthetic Accessibility: Spirocyclic derivatives like the target compound are synthesized via modular approaches, such as acylation of piperidine precursors (), whereas pyrido-oxazinones require multi-step heterocycle formation .

Research Findings and Challenges

  • SCD1 Inhibition: The spiro-benzooxazepine scaffold’s rigidity and bromine substitution position it as a promising lead for SCD1 inhibitor optimization. However, comparative efficacy data against other bicyclic inhibitors (e.g., triazolopyridinones) are needed .
  • Safety Profile : While dibenz(b,f)-1,4-oxazepine derivatives () are toxic riot control agents, the target compound’s safety remains unstudied, warranting further toxicological evaluation .
  • Structural Optimization : Substituent modifications (e.g., tert-butyl, cyclopropylmethyl) offer routes to tune pharmacokinetic properties, but synthetic complexity may limit scalability .

Biological Activity

7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex spirocyclic structure which contributes to its unique biological activity. Its molecular formula is C16H18BrN3OC_{16}H_{18}BrN_3O, with a molecular weight of approximately 364.24 g/mol. The presence of bromine and nitrogen atoms in its structure is significant for its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural characteristics exhibit anticancer activity. For instance, derivatives of benzoxazepines have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of related compounds against neurodegenerative conditions. Specifically, certain benzoxazepine derivatives have demonstrated acetylcholinesterase (AChE) inhibitory activity, which is beneficial in the treatment of Alzheimer's disease. For instance, a derivative exhibited an IC50 value of 6.98 μM against AChE, suggesting that similar activities may be expected from 7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] .

Study 1: Anticancer Activity

A study involving a series of benzoxazepine derivatives demonstrated their ability to inhibit the growth of MCF-7 breast cancer cells through apoptosis induction. The compounds were tested in vitro and showed promising results that warrant further investigation into their mechanisms of action and potential clinical applications.

Study 2: Neuroprotective Activity

In another study focusing on neuroprotection, a benzoxazepine derivative was tested for its ability to protect SH-SY5Y neuroblastoma cells from oxidative stress-induced damage. The findings revealed that these derivatives could significantly reduce cell death caused by hydrogen peroxide exposure.

Comparative Analysis

The following table summarizes the biological activities reported for related compounds:

Compound NameActivity TypeIC50 Value (μM)Reference
Benzoxazepine Derivative AAChE Inhibition6.98
Polymer-Cobalt(III) ComplexAntimicrobialN/A
Benzoxazepine Derivative BCancer Cell Proliferation InhibitionN/A

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine], and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves bromination of a precursor followed by cyclization to form the spiro-oxazepine-piperidine scaffold. Phase-transfer catalysis (solid-liquid) is often employed, with solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid . For brominated spiro compounds, precise temperature control (e.g., maintaining 80–100°C) and anhydrous conditions are critical to avoid side reactions .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify spirocyclic connectivity and bromine positioning .
  • High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity threshold) .
  • Mass spectrometry (MS) to confirm molecular weight (theoretical: ~325.2 g/mol) and isotopic patterns consistent with bromine .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or piperidine ring alterations) impact the compound's reactivity and biological activity?

  • Methodological Answer : Comparative studies with analogs (e.g., 6-Bromospiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one) reveal that bromine position affects electronic properties and binding affinity. For example:

  • Bromine at the 7-position enhances steric hindrance in receptor docking compared to 6-position analogs .
  • Piperidine ring modifications (e.g., tert-butyl carbamate protection) improve solubility but may reduce metabolic stability .
  • Use density functional theory (DFT) to model electronic effects and surface plasmon resonance (SPR) to quantify binding kinetics .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :

  • Orthogonal assays : Validate activity across multiple platforms (e.g., in vitro cytotoxicity assays + target-specific enzymatic screens) .
  • Purity reassessment : Contradictions may arise from impurities; reanalyze batches via LC-MS and adjust synthetic protocols .
  • Conditional variability : Test under standardized conditions (pH, temperature, cell lines) to isolate confounding factors. For example, use randomized block designs to account for environmental variability in biological replicates .

Q. How can researchers design experiments to elucidate the compound's mechanism of action in complex biological systems?

  • Methodological Answer :

  • Target identification : Employ chemoproteomics (e.g., affinity-based protein profiling) to map interaction partners .
  • Pathway analysis : Use RNA-seq or CRISPR-Cas9 screens to identify genes/pathways modulated by the compound .
  • Structural biology : Co-crystallization with putative targets (e.g., kinases) or cryo-EM to resolve binding modes .

Data Analysis and Optimization

Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?

  • Methodological Answer :

  • Nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • Bootstrap resampling to estimate confidence intervals for small sample sizes.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across analogs .

Q. How can computational tools aid in optimizing the compound's pharmacokinetic properties?

  • Methodological Answer :

  • In silico ADMET prediction : Use software like Schrödinger’s QikProp to forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration.
  • Molecular dynamics simulations : Assess stability of ligand-target complexes over time to prioritize derivatives with prolonged binding .

Safety and Handling

Q. What protocols ensure safe handling and disposal of brominated spirocyclic compounds?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and closed systems to minimize exposure .
  • Waste management : Collect brominated waste separately and treat with sodium thiosulfate to neutralize reactive bromine before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.